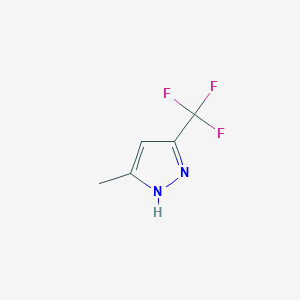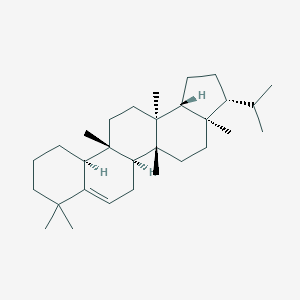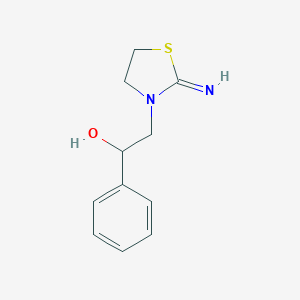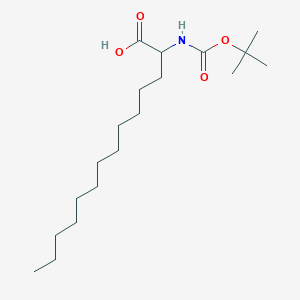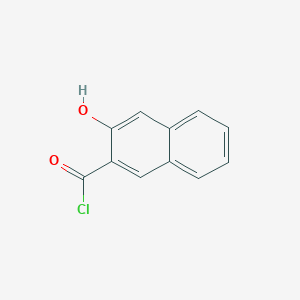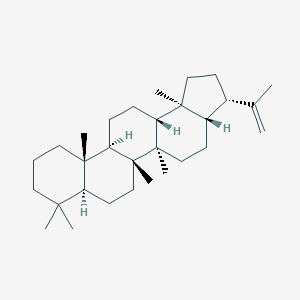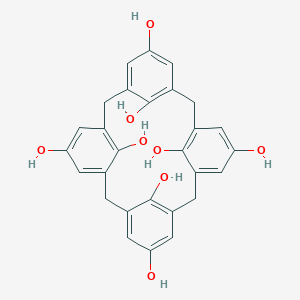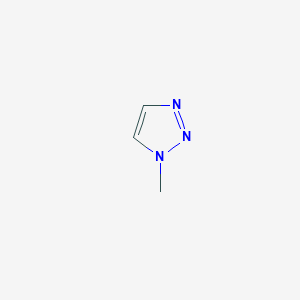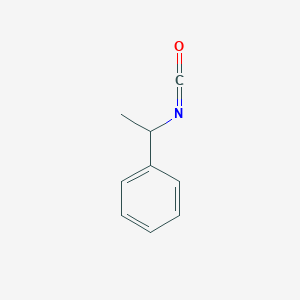
(1-Isocyanatoéthyl)benzène
Vue d'ensemble
Description
(1-Isocyanatoethyl)benzene is a type of isocyanate, a class of highly reactive chemicals commonly used in the production of polyurethane products, foams, elastomers, and coatings. Isocyanates like (1-Isocyanatoethyl)benzene are known for their excellent performance characteristics, including yellowing resistance and weather resistance, making them suitable for applications in various industries such as optical polymer composites, construction, and automotive sectors.
Synthesis Analysis
The synthesis of isocyanates like 1,3-Bis(isocyanatomethyl)benzene, which is structurally related to (1-Isocyanatoethyl)benzene, has traditionally involved the use of phosgene, a highly toxic and hazardous chemical. Due to the risks associated with phosgene, there is significant interest in developing non-phosgene routes for isocyanate synthesis that are safer and more environmentally friendly. The study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis explores such a route using bis(trichloromethyl)carbonate as an alternative to phosgene .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of (1-Isocyanatoethyl)benzene, they do provide insights into the structural characteristics of related compounds. For example, the paper on the preparation of a diselenete compound provides detailed information on the molecular structure as determined by X-ray crystallographic analysis, which can be useful in understanding how substituents on a benzene ring can affect the overall molecular geometry and stability .
Chemical Reactions Analysis
The reactivity of isocyanates is a key aspect of their chemical behavior. Isocyanates readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The optimization study of 1,3-Bis(isocyanatomethyl)benzene synthesis provides a glimpse into the reaction conditions and mechanisms that are relevant to the synthesis of isocyanates, including the role of temperature, reaction time, and the molar ratio of reactants .
Physical and Chemical Properties Analysis
Isocyanates are generally characterized by their high reactivity, which is a defining feature of their physical and chemical properties. The papers do not provide specific data on the physical and chemical properties of (1-Isocyanatoethyl)benzene, but the properties of isocyanates, in general, include sensitivity to moisture, the potential to form polymers, and the ability to undergo various chemical reactions to produce a wide range of products. The environmental stability and resistance to yellowing mentioned in the synthesis optimization study suggest that (1-Isocyanatoethyl)benzene may share these desirable properties .
Applications De Recherche Scientifique
Synthèse des urées
(1-Isocyanatoéthyl)benzène peut être utilisé dans la synthèse des urées. Les réactions du 1-isobutyl-4-(1-isocyanatoéthyl)benzène avec diverses amines ont donné une série d'urées contenant un fragment d'ibuprofène dans leur structure . Les rendements du produit cible ont atteint 95% .
Développement d'inhibiteurs multicibles
Les urées synthétisées à partir de this compound sont des inhibiteurs multicibles potentiels de l'hydrolase d'époxyde soluble (sEH) et de la cyclooxygénase (COX) . Ces enzymes jouent un rôle crucial dans la conversion métabolique des acides époxyéicosatriénoïques et la conversion de l'acide arachidonique en prostaglandine H2, respectivement .
Thérapie de la douleur neuropathique
L'hydrolase d'époxyde soluble (sEH), qui peut être inhibée par les urées synthétisées à partir de this compound, a été utilisée comme cible prometteuse pour la thérapie de la douleur neuropathique chez l'homme et les mammifères .
Applications anti-inflammatoires
Les urées synthétisées à partir de this compound peuvent potentiellement avoir des effets anti-inflammatoires. Cela est dû à leur capacité à inhiber la COX, une enzyme impliquée dans la production de prostaglandines, qui sont principalement produites pendant l'inflammation .
Production de polyuréthanes
This compound peut être utilisé dans la production de polyuréthanes (PU), qui sont des polymères polyvalents largement utilisés dans un large éventail d'applications, telles que les revêtements de protection, les adhésifs et l'isolation, dans les industries automobile et de la construction .
Orientations Futures
While specific future directions for “(1-Isocyanatoethyl)benzene” are not available, one relevant paper discusses the use of (S)- (1- isocyanatoethyl)benzene in the synthesis of chiral bis-thiourea derivatives . These derivatives were used as Chiral Solvating Agents (CSAs) for detecting discrimination of optically pure acids by 1H-NMR spectroscopy .
Propriétés
IUPAC Name |
1-isocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932845 | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1837-73-6, 14649-03-7, 33375-06-3 | |
| Record name | alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (1-Isocyanatoethyl)benzene as discussed in the research?
A1: The research primarily focuses on utilizing (1-Isocyanatoethyl)benzene, specifically its 1,3-bis(1-methyl-1-isocyanatoethyl)benzene isomer, as a key component in synthesizing polyurethane elastomers and adhesives. [, , , , ] The compound acts as a crosslinking agent due to the presence of two reactive isocyanate groups (-NCO), which can react with suitable functional groups like hydroxyl groups (-OH).
Q2: How does the reaction of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene with polyalkylene glycols contribute to adhesive properties?
A2: The reaction between 1,3-bis(1-methyl-1-isocyanatoethyl)benzene and polyalkylene glycols, specifically those containing hydroxyl groups, leads to the formation of urethane linkages. [] This crosslinking reaction is vital in developing adhesives, as it binds the polymer chains together, enhancing the adhesive's strength, flexibility, and overall performance.
Q3: Can the properties of the final polymers be modified using 1,3-bis(1-methyl-1-isocyanatoethyl)benzene?
A3: Yes, the properties of the final polymers can be tailored by modifying the reaction conditions and incorporating different additives. For instance, using specific catalysts during the synthesis of carbodiimides from 1,3-bis(1-methyl-1-isocyanatoethyl)benzene allows for control over the molecular weight and properties of the resulting polymers. []
Q4: Besides its role in adhesive formulations, are there other applications for 1,3-bis(1-methyl-1-isocyanatoethyl)benzene derivatives?
A4: Research indicates that derivatives of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene, specifically those containing carbodiimide and ethylene oxide units, have shown potential as hydrolysis stabilizers. [] They can protect polymers containing ester groups from degradation caused by moisture, thus extending the lifespan of these materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
